N-[4-(Trifluoromethyl)benzoyl]glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)benzoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-6(2-4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDJCHNAUGZKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367924 | |
| Record name | N-[4-(Trifluoromethyl)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89035-91-6 | |
| Record name | N-[4-(Trifluoromethyl)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[4-(trifluoromethyl)phenyl]formamido}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity and Pharmacological Investigations of N 4 Trifluoromethyl Benzoyl Glycine Analogues
Enzymatic Inhibition Studies
The structural features of N-[4-(Trifluoromethyl)benzoyl]glycine analogues make them suitable candidates for interacting with the active sites of various enzymes. The electron-withdrawing nature of the trifluoromethyl group and the hydrogen-bonding capabilities of the amide linkage are key to their inhibitory activities.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4) by Trifluoromethylated Analogues
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov Inhibition of DPP-4 prolongs the action of GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion, making DPP-4 inhibitors a valuable class of therapeutics for type 2 diabetes. nih.govscienceopen.com
The introduction of trifluoromethyl groups into inhibitor structures has been a successful strategy in developing potent and long-acting DPP-4 inhibitors. For instance, researchers designed a novel series of trifluoromethyl-substituted tetrahydropyran (B127337) derivatives as potent DPP-4 inhibitors. researchgate.net One such compound, HSK7653, which is an analogue of omarigliptin, demonstrated that incorporating a trifluoromethyl group can significantly improve pharmacokinetic profiles while maintaining high inhibitory activity against DPP-4. researchgate.net Clinical studies have shown that HSK7653 can maintain over 80% inhibition of DPP-4 for more than 14 days. researchgate.net This highlights the impact of trifluoromethylation on enhancing metabolic stability and pharmacological efficacy. researchgate.net
| Compound | Target | Key Structural Feature | Significance | Reference |
| HSK7653 | DPP-4 | Trifluoromethyl-substituted tetrahydropyran ring | Potent, long-acting inhibitor with improved pharmacokinetic profile. | researchgate.net |
| Sitagliptin | DPP-4 | β-amino acid derivative | First-in-class DPP-4 inhibitor, validating the therapeutic concept. | nih.govscienceopen.com |
| Saxagliptin | DPP-4 | Cyanopyrrolidine-based structure | Highly selective and reversible DPP-4 inhibitor. | scienceopen.com |
Modulation of Glycine (B1666218) Transporters (GlyT1, GlyT2)
Glycine transporters, specifically GlyT1 and GlyT2, are crucial for regulating glycine concentrations in the central nervous system (CNS). researchgate.netresearchgate.net Glycine acts as an inhibitory neurotransmitter at strychnine-sensitive glycine receptors and as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors. researchgate.netnih.gov GlyT1 is found primarily in glial cells in the forebrain, while GlyT2 is located on presynaptic terminals of glycinergic neurons in the brainstem and spinal cord. researchgate.netfrontiersin.org
Analogues containing the trifluoromethyl benzamide (B126) structure have been developed as potent inhibitors of these transporters. For example, SSR504734 (2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide) is a well-characterized, non-sarcosine-based GlyT1 inhibitor. nih.gov Studies using electrophysiological measurements and radioligand binding assays have shown that SSR504734 and its N-methyl derivative act as reversible and competitive inhibitors of glycine transport. nih.gov This mode of action is distinct from sarcosine-based inhibitors, which often exhibit noncompetitive and apparently irreversible inhibition. nih.gov
Inhibition of GlyT2 has been explored for the treatment of pain. nih.govacs.org Compounds like ALX1393 and ORG25543 are selective GlyT2 inhibitors with nanomolar affinity. nih.govacs.org While not direct this compound analogues, the principles of their interaction with the transporter, often involving specific benzamide moieties, inform the broader field. acs.org
The inhibition of GlyT1 is a key strategy for potentiating neurotransmission at NMDA receptors. nih.goveurekaselect.com Since glycine is a required co-agonist for NMDA receptor activation, blocking its reuptake by GlyT1 increases synaptic glycine levels. frontiersin.orgnih.gov This enhancement of NMDA receptor function is being investigated as a potential treatment for the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction. frontiersin.orgnih.govnih.gov
By elevating extracellular glycine, GlyT1 inhibitors can enhance the NMDA component of glutamatergic excitatory postsynaptic currents. elsevierpure.com The development of GlyT1 inhibitors, including those with trifluoromethyl benzamide structures, has significantly advanced the understanding of how this transporter modulates NMDA receptor activity. nih.govnih.gov However, the interplay is complex, as astrocytes can also release glycine via reverse transport through GlyT1, which can positively modulate NMDA receptor excitability. frontiersin.org Therefore, blocking GlyT1 could, under certain conditions, paradoxically reduce glycine availability at the synapse. frontiersin.org
| Compound | Target | Mechanism | Implication | Reference |
| SSR504734 | GlyT1 | Reversible, competitive inhibition | Enhances NMDA receptor function; potential antipsychotic. | nih.gov |
| ALX1393 | GlyT2 | Selective inhibition | Potential analgesic for neuropathic pain. | nih.govacs.org |
| ORG25543 | GlyT2 | Selective inhibition | Potential analgesic for neuropathic pain. | nih.govacs.org |
| Sarcosine | GlyT1 | Competitive inhibitor and substrate | Pro-cognitive effects in schizophrenia trials. | nih.gov |
Inhibition of Factor Xa by Glycine-Based Derivatives
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. nih.govnih.gov Inhibiting FXa is an effective strategy for anticoagulation to prevent and treat thromboembolic disorders. nih.govdrugs.com
Research has led to the identification of potent FXa inhibitors based on a glycine scaffold. nih.gov These glycine-based derivatives can achieve high affinity and selectivity for the FXa active site. nih.gov While not always containing a trifluoromethyl group, the design principles often involve optimizing substitutions on a core scaffold, which could include a benzoyl group, to enhance interactions with the enzyme's pockets. nih.govresearchgate.net For example, optimizing the N-substitution on constrained glycine derivatives can significantly increase hydrophobic interactions in the FXa active site. nih.gov The development of oral, direct FXa inhibitors like rivaroxaban (B1684504) and apixaban (B1684502) has revolutionized anticoagulant therapy, and ongoing research into new scaffolds, including glycine-based structures, continues. nih.govwikipedia.org
Activity Against Tyrosine Kinases (e.g., EGFR, PDGFRα) with Trifluoromethylated Benzamide Fragments
Tyrosine kinases are critical enzymes in cellular signaling pathways that control cell growth, differentiation, and survival. Dysregulation of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor alpha (PDGFRα) is a hallmark of many cancers. nih.govfrontiersin.org
The trifluoromethylated benzamide fragment is a key component in a number of potent tyrosine kinase inhibitors. For example, 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide was identified as a novel EGFR inhibitor with anti-inflammatory properties. nih.govresearchgate.net This compound demonstrated low micromolar IC50 values against EGFR. nih.gov
In the context of PDGFRα, which is a target in high-grade gliomas, various inhibitors have been studied. frontiersin.orgnih.gov A series of 3-amino-1H-indazol-6-yl-benzamides were designed to target the inactive 'DFG-out' conformation of kinases and showed potent, single-digit nanomolar activity against PDGFRα, including its gatekeeper mutant T674M. nih.gov These findings underscore the utility of the benzamide moiety, often substituted with groups like trifluoromethyl, in the design of specific and potent kinase inhibitors. nih.govgoogle.com
| Compound Class/Example | Target(s) | Key Structural Feature | Significance | Reference |
| 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide | EGFR | Trifluoromethyl-phenoxy-pyrimidinyl-benzamide | Novel anti-inflammatory EGFR inhibitor. | nih.govresearchgate.net |
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Amino-indazole-benzamide | Potent inhibitors targeting the 'DFG-out' kinase conformation. | nih.gov |
| Avapritinib | PDGFRα, KIT | N/A | CNS-penetrant inhibitor with clinical activity in glioma. | nih.gov |
Receptor Ligand Interactions
Beyond enzymatic inhibition, trifluoromethylbenzoyl-containing molecules have been used as tools to probe receptor-ligand interactions. A notable example is the use of a photoaffinity label, [3H]4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine (TDBz-choline), to map the agonist binding site of the Torpedo nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov
TDBz-choline, which contains a trifluoromethyl-diazirine group on a benzoylcholine (B1199707) structure, acts as a competitive antagonist at the nAChR. nih.gov Upon UV irradiation, this probe covalently labels specific amino acid residues within the receptor's binding site. This technique allowed researchers to identify that residues αCys-192, αCys-193, and αPro-194 in the alpha subunit, and homologous leucine (B10760876) residues in the gamma (γLeu-109) and delta (δLeu-111) subunits, are in close proximity to the bound antagonist. nih.gov This type of study provides high-resolution structural information about how ligands orient themselves within a receptor's binding pocket, which is invaluable for the rational design of new therapeutic agents.
Affinity and Functional Activity at Opioid Receptors (δ/μ)
Opioid receptors, primarily the mu (μ) and delta (δ) subtypes, are critical targets in pain management. nih.gov The development of ligands that can selectively modulate these receptors is a significant area of research, aiming to produce potent analgesics with fewer side effects. nih.govku.edu While direct studies on this compound analogues' affinity for opioid receptors are not extensively documented, the principles of ligand-receptor interaction and the activities of structurally related compounds provide valuable insights.
The binding of a ligand to an opioid receptor is governed by its three-dimensional structure and the presence of specific pharmacophoric features that complement the receptor's binding pocket. researchgate.net For instance, the design of novel mixed mu (MOR) and kappa (KOR) opioid receptor agonists has been guided by the crystal structures of these receptors. nih.gov This structure-based approach has led to the development of ligands with reduced arrestin signaling, a property associated with a lower incidence of adverse effects like respiratory depression. nih.gov
Functionally selective or "biased" agonists represent a paradigm shift in opioid research. biorxiv.org These compounds preferentially activate G protein signaling pathways, which are responsible for analgesia, over the β-arrestin pathway, which is implicated in many of the undesirable side effects of traditional opioids. biorxiv.org The development of G protein-biased µ-opioid receptor (µOR) agonists, such as oliceridine (B1139222) and PZM21, highlights the potential for designing safer opioid analgesics. biorxiv.org Analogues of this compound, with their potential for diverse structural modifications, could be designed to exhibit such biased agonism, thereby offering a new avenue for the development of improved pain therapeutics.
| Compound Type | Receptor Target(s) | Key Findings |
| Mixed MOR/KOR Agonists | Mu (μ) and Kappa (κ) Opioid Receptors | Rationally designed to reduce arrestin signaling, leading to efficient analgesia with fewer side effects. nih.gov |
| G protein-biased µOR Agonists | Mu (μ) Opioid Receptor | Preferentially activate G protein signaling over β-arrestin pathways, potentially reducing opioid-related adverse effects. biorxiv.org |
| Dermorphin-based Affinity Labels | Mu (μ) Opioid Receptor | Exhibit high-affinity binding and can be used to probe receptor-ligand interactions. ku.edu |
Antagonism of Neurokinin 1 (NK1) Receptors
The neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is implicated in a wide range of physiological and pathological processes, including pain, inflammation, emesis, and depression. nih.govpsu.eduresearchgate.net Consequently, NK1 receptor antagonists have been investigated as potential therapeutics for these conditions. psu.eduresearchgate.net
Several non-peptide NK1 receptor antagonists feature a bis-aromatic motif, often including a substituted phenyl group, which is a key structural element in some analogues of this compound. nih.gov High-resolution crystal structures of the human NK1 receptor in complex with clinically used antagonists like aprepitant (B1667566) and netupitant (B1678218) reveal that these small molecules bind within a largely hydrophobic pocket of the receptor. nih.gov This binding induces a specific receptor conformation, highlighting the structural basis for their antagonistic activity. nih.gov
The design and synthesis of novel NK1 receptor antagonists have explored various scaffolds, including conformationally constrained aromatic amino acids. nih.gov For example, compounds incorporating a 1,2,4,5-tetrahydro-2-benzazepin-3-one core have shown potent antagonism at the NK1 receptor. nih.gov The presence of a trifluoromethyl group, as seen in this compound, is a common feature in potent NK1 receptor antagonists, suggesting that analogues of this compound could exhibit significant activity at this receptor. nih.gov
| Antagonist Type | Key Structural Features | Receptor Interaction |
| Small-molecule antagonists (e.g., aprepitant, netupitant) | Bis-aromatic motif | Bind within a hydrophobic pocket, inducing a distinct receptor conformation. nih.gov |
| Conformationally constrained aromatic amino acids | Benzazepinone core | Serve as a scaffold for developing potent NK1 receptor antagonists. nih.gov |
| Bifunctional opioid agonist-NK1 receptor antagonists | Opioid pharmacophore linked to an NK1 receptor-binding subunit | Exhibit dual activity, potentially offering enhanced therapeutic benefits. nih.gov |
Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) by Benzyl (B1604629) Analogues
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including autism spectrum disorders and epilepsy. nih.gov As such, mGluR5 has emerged as a promising target for therapeutic intervention. nih.gov
The modulation of mGluR5 can be achieved through both negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs). nih.gov In a mouse model of Tuberous Sclerosis Complex (TSC), a genetic disorder often associated with autism and epilepsy, inhibition of mGluR5 with a NAM was shown to correct hyperactivity and seizures. nih.gov Conversely, a PAM exacerbated these phenotypes. nih.gov These findings underscore the therapeutic potential of mGluR5 NAMs in conditions characterized by excessive glutamatergic signaling. nih.gov
While direct studies on the modulation of mGluR5 by benzyl analogues of this compound are limited, the general principles of small molecule-receptor interactions suggest that such compounds could be designed to target this receptor. The benzyl group offers a site for structural modifications that could influence affinity and activity at mGluR5, potentially leading to the discovery of novel modulators with therapeutic applications in neurological disorders.
| Modulator Type | Effect on mGluR5 | Therapeutic Implication (in a TSC mouse model) |
| Negative Allosteric Modulator (NAM) | Inhibition | Correction of hyperactivity and seizures. nih.gov |
| Positive Allosteric Modulator (PAM) | Potentiation | Exacerbation of hyperactivity and epileptic phenotypes. nih.gov |
Investigational Therapeutic Applications of Related Compounds
The structural framework of this compound lends itself to the development of compounds with a wide array of potential therapeutic uses. Research into related compounds has revealed promising activities in several key areas of medicine.
Antipsychotic Potential through Glycine Transporter Inhibition
The N-methyl-D-aspartate (NMDA) receptor hypofunction model of schizophrenia has spurred interest in strategies to enhance NMDA receptor activity. nih.govnih.gov One such approach is the inhibition of the glycine transporter type 1 (GLYT1), which is responsible for regulating synaptic glycine concentrations. nih.gov Since glycine is a co-agonist at the NMDA receptor, inhibiting its reuptake can potentiate NMDA receptor function. nih.gov
Inhibitors of GLYT1 have shown promise as potential antipsychotic agents. nih.gov For instance, N-methylglycine (sarcosine), an endogenous antagonist of GLYT1, has demonstrated beneficial effects in patients with schizophrenia when added to their existing antipsychotic medication. nih.gov This supports the hypothesis that enhancing NMda receptor function via glycine transporter inhibition is a viable therapeutic strategy. nih.gov The N-aroyl-amino acid structure of this compound makes it an ideal starting point for the design of novel GLYT1 inhibitors with potential antipsychotic activity.
| Compound | Mechanism of Action | Therapeutic Potential |
| N-methylglycine (sarcosine) | Glycine transporter-1 (GLYT1) inhibition | Improvement of symptoms in schizophrenia. nih.gov |
| N[3-(4-fluorophenyl)-3-(4'-phenylphenoxy)] propylsarcosine | Selective and potent GLYT1 inhibition | Enhancement of NMDA receptor activity. nih.gov |
Anti-inflammatory Activities of Substituted Phenylglycine Derivatives
Inflammation is a complex biological response implicated in a wide range of diseases. The development of new anti-inflammatory agents with improved safety profiles is an ongoing goal in medicinal chemistry. nih.gov Substituted phenylglycine derivatives have emerged as a promising class of compounds with anti-inflammatory properties. nih.govresearchgate.net
In one study, a series of N-(4-substituted phenyl)glycine derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds exhibited significant inhibition of carrageenan-induced rat paw edema, with some showing higher activity than the standard drug. nih.gov The design of these molecules incorporated a glycine amino acid side arm to potentially improve physicochemical and biological characteristics. nih.gov Other research has shown that pyrazoline derivatives, which can be synthesized from chalcones, also possess notable anti-inflammatory and analgesic activities. mdpi.com These findings suggest that the phenylglycine scaffold is a valuable template for the development of novel anti-inflammatory drugs.
| Compound Class | Key Structural Feature | Anti-inflammatory Activity |
| N-(4-substituted phenyl)glycine derivatives | Glycine amino acid side arm | Significant inhibition of edema in a rat paw model. nih.gov |
| 12-Dehydropyxinol derivatives with amino acid residues | Modification at C-3 | Potent inhibition of NO production in macrophages. mdpi.com |
| Pyrazoline derivatives | Five-membered heterocyclic ring | Inhibition of carrageenan-induced paw edema and nociception. mdpi.com |
Anticancer Activity of Benzamide Derivatives
Benzamide derivatives represent a diverse class of compounds with a broad spectrum of biological activities, including significant anticancer potential. nih.govnih.gov The trifluoromethyl group, present in this compound, is also a feature of several successful anticancer drugs. nih.gov
The anticancer activity of benzamide derivatives can be mediated through various mechanisms. For example, some trifluoromethylquinoline derivatives carrying a benzenesulfonamide (B165840) moiety have shown potent in vitro anticancer activity against various cancer cell lines, with molecular docking studies suggesting they may act by inhibiting PI3K. nih.gov Other research has focused on trifluoromethyl-containing succinimides, which have demonstrated activity against leukemia, non-small cell lung cancer, and renal cancer cell lines. nih.gov The combination of the benzamide and trifluoromethyl moieties in analogues of this compound makes them attractive candidates for further investigation as potential anticancer agents.
| Compound Class | Proposed Mechanism of Action | Anticancer Activity |
| Trifluoromethylquinoline derivatives | PI3K inhibition | Potent in vitro activity against various cancer cell lines. nih.gov |
| Trifluoromethyl-containing succinimides | Not fully elucidated | Activity against leukemia, non-small cell lung cancer, and renal cancer cell lines. nih.gov |
Despite a comprehensive search for scientific literature and data, there is currently insufficient information available in the public domain to generate a detailed article on the "" that strictly adheres to the provided outline.
Specifically, research detailing the potential of this compound and its direct analogues as antithrombotic agents or in the treatment of anemia via prolyl hydroxylase inhibition could not be located. Furthermore, specific molecular docking studies, pharmacophore models, and photoaffinity cross-linking mass spectrometry analyses for this compound and its close analogues are not described in the available literature.
While general information exists on the methodologies mentioned (e.g., photoaffinity labeling, molecular docking) and on the biological activities of structurally related but distinct compounds, there is no direct evidence or detailed research findings concerning this compound for the specific topics requested.
Therefore, to maintain scientific accuracy and adhere to the strict content constraints of the request, the article cannot be generated at this time. Further research and publication in the scientific community would be necessary to provide the specific data required for this topic.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
The chemical architecture of N-[4-(Trifluoromethyl)benzoyl]glycine, featuring a trifluoromethyl (CF3) group on the benzoyl ring and a flexible glycine (B1666218) tail, allows for a detailed investigation into how specific molecular features govern its interactions and characteristics.
Impact of Trifluoromethyl Group Position and Substitution
The position of the electron-withdrawing trifluoromethyl group on the aromatic ring is a critical determinant of the molecule's electronic properties and steric profile, which in turn influences its interaction with biological targets. While specific receptor binding studies for this compound are not extensively documented, the impact of the CF3 group can be inferred from studies on related compounds.
Influence on Receptor Binding Affinity and Selectivity:
The trifluoromethyl group can significantly affect how a molecule binds to a receptor. For instance, in studies of bifunctional peptides, the presence of two trifluoromethyl groups on a C-terminal benzyl (B1604629) ester was crucial for antagonist activity at the neurokinin 1 (NK1) receptor. nih.gov Removal of these CF3 groups led to a sharp decline in NK1 receptor affinity but an increase in affinity for opioid receptors, highlighting the group's role in modulating selectivity. nih.gov
In another context, the introduction of a trifluoromethyl group to thyroid hormone receptor (THR-β) agonists was shown to maintain potency and selectivity. acs.orgacs.org This suggests that the CF3 group's contribution to binding affinity is highly dependent on the specific receptor's topology and electrostatic environment. The electron-withdrawing nature of the CF3 group can alter the charge distribution of the benzoyl ring, influencing electrostatic or hydrogen bond interactions within a receptor pocket. nih.gov
Effects on Enzymatic Inhibitory Potency
The trifluoromethyl group is a well-known feature in the design of enzyme inhibitors, often enhancing potency.
Research on analogs, such as N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, has demonstrated their activity as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov In this series, compounds with the 4-trifluoromethylbenzoyl moiety showed potent inhibitory activity, with some derivatives exhibiting greater potency than the reference drug rivastigmine. nih.gov The strong electron-withdrawing effect of the CF3 group can be crucial for interactions within the enzyme's active site.
The table below presents the inhibitory concentrations (IC50) for selected N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides against cholinesterases, illustrating the potency conferred by the trifluoromethylbenzoyl scaffold.
| Compound (Alkyl Chain) | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |
| Methyl (2a) | 35.84 | 114.30 | 3.2 |
| Ethyl (2b) | 67.57 | 111.40 | 1.6 |
| Propyl (2c) | 100.21 | 148.60 | 1.5 |
| Butyl (2d) | 48.98 | 100.18 | 2.0 |
| Hexyl (2f) | 31.79 | 43.19 | 1.4 |
| Dodecyl (2l) | 30.63 | 165.70 | 5.4 |
| Rivastigmine (Reference) | 56.10 | 38.40 | 0.7 |
Data sourced from a study on hydrazine-1-carboxamide derivatives. nih.gov
Modulation of Lipophilicity (Log D) and its Biological Implications
Lipophilicity, often measured as the logarithm of the distribution coefficient (Log D), is a key physicochemical property that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group generally increases lipophilicity due to the replacement of hydrogen atoms with more lipophilic fluorine atoms.
The position of the CF3 group on the benzoic acid precursor influences its lipophilicity (expressed as the calculated partition coefficient, XLogP3). This, in turn, affects the properties of the resulting glycine conjugate. A higher lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown. researchgate.net
The table below shows the calculated XLogP3 values for the trifluoromethyl-substituted benzoic acid isomers.
| Compound | XLogP3 |
| 2-(Trifluoromethyl)benzoic acid | 1.3 nih.gov |
| 3-(Trifluoromethyl)benzoic acid | Not available in sources |
| 4-(Trifluoromethyl)benzoic acid | 2.7 |
Data sourced from PubChem. nih.govnih.gov
The data indicates that the para-substituted isomer, which is the precursor to this compound, is more lipophilic than the ortho-isomer. This difference in lipophilicity can have significant biological implications, influencing how the molecule interacts with biological membranes and metabolizing enzymes. researchgate.net
Role of the Glycine Moiety and its Modifications
The glycine portion of the molecule is not merely a passive linker; its conjugation and potential for derivatization are central to the compound's biological profile.
Impact of Glycine Conjugation on Biological Activity
Glycine conjugation is a primary Phase II metabolic pathway in the body for detoxifying xenobiotic carboxylic acids. youtube.comwikipedia.org Benzoic acid and its derivatives, such as 4-(trifluoromethyl)benzoic acid, are activated to their coenzyme A (CoA) thioesters and subsequently conjugated with glycine by the enzyme glycine N-acyltransferase (GLYAT). nih.govhmdb.ca
This conjugation has several significant effects on biological activity:
Increased Hydrophilicity : The addition of the zwitterionic glycine moiety generally increases the water solubility of the parent acid. youtube.com
Facilitated Excretion : The resulting N-acylglycine, such as this compound (a type of hippuric acid), is more polar and readily excreted in the urine. hmdb.cawikipedia.org
Detoxification : By converting a potentially toxic carboxylic acid into a more water-soluble and excretable form, glycine conjugation serves as a crucial detoxification mechanism, reducing the potential for the parent compound to accumulate and cause harm. youtube.comnih.gov
While this pathway is primarily for detoxification, N-acylglycines themselves can possess biological activities, including roles in cell signaling, anti-inflammatory effects, and control of proliferation. nih.govnih.govavantiresearch.com
Derivatization of the Carboxyl and Amine Functionalities of Glycine
Modification of the carboxyl and amine groups of the glycine moiety can profoundly alter the compound's biological activity. The free carboxyl group of this compound is a key site for such modifications.
Studies on related N-benzoyl amino acid derivatives have shown that converting the terminal carboxylic acid to an ester can dramatically enhance biological activity. In one study, N-benzoylamino methyl esters displayed potent antifungal properties, whereas the corresponding free acids were inactive. scielo.org.mx This suggests that the charge and polarity of the C-terminus are critical for target interaction.
Stereochemical Considerations in Glycine-Derived Analogues
Glycine, the simplest amino acid, is achiral as its α-carbon is not bonded to four different groups. libretexts.org Consequently, this compound does not have stereoisomers originating from the amino acid moiety. However, when glycine is substituted with chiral amino acids to create analogues, stereochemistry becomes a crucial factor influencing biological activity. In nature, nearly all amino acids are found in the L-configuration. libretexts.org
The spatial arrangement of substituents around the chiral α-carbon in these analogues can significantly impact their interaction with biological targets, such as enzymes or receptors, which are themselves chiral. For instance, in a study of N-benzoyl amino acid derivatives tested for antifungal activity, the stereochemistry at the α-carbon was found to influence their efficacy. jmcs.org.mxscielo.org.mx The precise fit of a molecule into a binding site is often dependent on its three-dimensional shape, and thus, one enantiomer (e.g., the R-form) may exhibit much higher potency than the other (the S-form), or vice versa.
The two enantiomers of a chiral molecule are designated using either the D/L system, which relates the structure to glyceraldehyde, or the R/S system, based on the Cahn-Ingold-Prelog priority rules. libretexts.org While most naturally occurring amino acids are L-isomers, this does not uniformly determine the direction in which they rotate plane-polarized light. libretexts.org The specific biological effect of replacing glycine with a chiral amino acid like alanine, valine, or phenylalanine would depend entirely on the specific target being studied, as the introduction of a stereocenter creates distinct diastereomeric interactions with the chiral environment of the biological system.
Influence of Benzoyl Moiety Substituents and Structural Variations
Systematic Substitution on the Benzoyl Ring and its Biological Effects
The nature and position of substituents on the benzoyl ring of N-benzoyl-glycine analogues are critical determinants of their biological and physicochemical properties. The trifluoromethyl (CF3) group at the para-position (position 4) of this compound significantly influences its characteristics.
The CF3 group is a strong electron-withdrawing group, which can affect the reactivity and electronic distribution of the entire molecule. Studies on related compounds have shown that electron-withdrawing groups can enhance chemical reactivity and biological interactions. For example, in the synthesis of certain heterocyclic compounds, the presence of a CF3 group on a phenyl ring was found to increase the reaction yield compared to unsubstituted or electron-donating group-substituted analogues. acs.orgacs.org
Quantitative structure-activity relationship (QSAR) studies on the hydrolysis of N-benzoylglycine esters have provided a framework for understanding these effects. nih.gov Such studies have demonstrated that parameters like the field inductive effect (F) and hydrophobicity are key to molecular activity. The position of the substituent is also vital; meta-substituted derivatives, for instance, often exhibit different biological activities compared to their ortho- or para-substituted counterparts. acs.orgnih.gov
The following table summarizes the effects of different types of substituents on the benzoyl ring based on general findings in medicinal chemistry.
| Substituent Position | Type of Substituent | General Effect on Biological Activity |
| Para (4-position) | Electron-withdrawing (e.g., -CF3, -NO2) | Often increases potency by enhancing interactions with target sites; can alter metabolic stability. acs.org |
| Electron-donating (e.g., -OCH3, -CH3) | Can increase metabolic susceptibility (e.g., O-demethylation); may decrease activity depending on the target. acs.org | |
| Halogens (e.g., -Cl, -F) | Increases lipophilicity; can form halogen bonds, potentially increasing binding affinity. nih.gov | |
| Meta (3-position) | Various | Effects are highly specific to the target; can influence conformation and binding orientation. nih.gov |
| Ortho (2-position) | Various | Can cause steric hindrance, forcing the benzoyl ring into a non-planar conformation relative to the amide bond, which may increase or decrease activity. |
Bioisosteric Replacements within the Benzoyl Scaffold
Bioisosteric replacement is a strategy used in medicinal chemistry to substitute one part of a molecule with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. drughunter.comnih.gov For this compound, the entire benzoyl scaffold can be considered for such replacement.
One common strategy is the replacement of the phenyl ring with various heterocyclic rings, such as thiophene (B33073), pyridine, or pyrazole. nih.gov These heterocycles can mimic the aromatic nature of the benzoyl group while introducing different electronic properties, hydrogen bonding capabilities, and metabolic profiles. For example, replacing a phenyl ring with a thiophene ring has been shown to maintain biological activity in some contexts. nih.gov
Another approach involves replacing the benzoyl group with a non-aromatic or alternative acyl group. In a study of diacylglycerol lipase (B570770) inhibitors, N-benzylic-substituted glycine sulfonamides were developed, where the N-benzoyl group was effectively replaced by an N-benzylsulfonyl group. researchgate.net This change from a carbonyl to a sulfonyl linker alters the geometry and electronic nature of the connection to the glycine moiety.
The table below presents potential bioisosteric replacements for the benzoyl group and their rationale.
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |
| Benzoyl | Thienoyl (Thiophene-carbonyl) | Thiophene is a well-established bioisostere of a phenyl ring. nih.gov | Altered metabolic profile, potential for new intellectual property. |
| Benzoyl | Pyridine-carbonyl | Introduces a basic nitrogen atom, which can alter solubility and form new interactions. | Improved water solubility, potential for new receptor interactions. |
| Benzoyl | Cyclohexyl-carbonyl | Replaces the flat aromatic ring with a 3D saturated ring. | Increased metabolic stability, reduced potential for aromatic-related toxicity. chem-space.com |
| Benzoyl | Benzylsulfonyl | Replaces the carbonyl linker with a sulfonyl group. researchgate.net | Changes bond angles and electronic properties, potentially leading to different target selectivity. |
Impact of Linker Length and Flexibility in Bifunctional Peptides
The glycine unit in this compound can be viewed as a simple linker connecting the benzoyl moiety to the carboxylic acid. In more complex molecules, particularly bifunctional peptides or fusion proteins, the length and flexibility of such linkers are paramount for biological function. harvard.edu Polypeptide linkers composed of glycine and serine are frequently used in protein engineering due to their properties. nih.govacs.org
Glycine provides a high degree of flexibility to a peptide chain because its side chain is just a single hydrogen atom, allowing it to adopt a wider range of dihedral angles than other amino acids. nih.gov The flexibility of a linker is inversely related to its glycine content; decreasing the number of glycine residues in favor of other amino acids like serine or proline increases the linker's rigidity. harvard.edunih.gov
Studies using Förster resonance energy transfer (FRET) have quantified the stiffness of various linkers. For example, linkers with higher glycine content were found to be more flexible, with a shorter persistence length (a measure of stiffness). nih.govacs.org
The length of the linker is also critical. A shorter linker might lead to faster folding kinetics, but an appropriately long and flexible linker is often necessary to ensure that different domains of a protein can fold and function independently without steric interference. harvard.edu If the glycine in this compound were to be extended into a longer peptide chain (e.g., Gly-Gly-Ser), the increased length and flexibility could significantly alter how the molecule interacts with its biological targets by allowing the terminal carboxylate and the benzoyl group to adopt a wider range of spatial orientations relative to each other.
The following table illustrates the relationship between linker composition and its physical properties.
| Linker Composition (Example) | Glycine Content | Expected Flexibility | Persistence Length (Å) |
| (GSS)n | 33.3% | High | ~4.5 nih.govacs.org |
| (GSSSS)n | 16.7% | Medium | ~4.8 nih.govacs.org |
| (S)n | 0% | Low | ~6.2 nih.govacs.org |
Preclinical and Translational Research on N 4 Trifluoromethyl Benzoyl Glycine and Its Analogues
In Vitro Efficacy and Selectivity Assessments
The initial stages of drug discovery for N-[4-(Trifluoromethyl)benzoyl]glycine and its analogues have heavily relied on a battery of in vitro assays to determine their biological activity and specificity for their intended molecular targets. These studies are crucial for establishing a preliminary understanding of a compound's potential therapeutic utility.
Cell-based assays are instrumental in confirming that a compound can access its target within a cellular environment and elicit a functional response. For analogues of this compound, particularly those targeting the glycine (B1666218) transporter 1 (GlyT1), a variety of cell-based assays have been employed. These assays typically utilize cell lines, such as Chinese Hamster Ovary (CHO) or human neuroblastoma (SK-N-MC) cells, that are engineered to express the human GlyT1 transporter. nih.gov
The primary method for assessing functional activity is the measurement of radiolabeled glycine uptake. nih.gov In these assays, a decrease in the uptake of [3H]glycine or [14C]glycine in the presence of the test compound indicates inhibition of the GlyT1 transporter. This provides a direct measure of the compound's ability to engage its target and modulate its function.
Furthermore, advancements in assay technology have led to the development of higher-throughput, non-radioactive methods. These can include fluorescence-based assays or mass spectrometry-based binding assays, which offer a more efficient platform for screening large libraries of compounds and for detailed characterization of lead candidates. nih.gov These sophisticated techniques allow for a more nuanced understanding of how these compounds interact with their target proteins in a native cellular context.
For this compound analogues that function as enzyme inhibitors, robust enzymatic assays are essential for quantifying their potency. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme or transporter by 50%. The inhibition constant (Ki) is another critical value that provides a measure of the inhibitor's binding affinity.
In the case of GlyT1 inhibitors, IC50 values are determined using membrane preparations from cells expressing the transporter or through whole-cell uptake assays. For instance, the potent and selective GlyT1 inhibitor, iclepertin (B6604116) (BI 425809), has demonstrated IC50 values of 5.2 nM in rat primary neurons and 5.0 nM in human SK-N-MC cells. invivochem.com Another notable GlyT1 inhibitor, RG1678, also exhibits high potency. nih.gov These values are typically determined by measuring the inhibition of glycine uptake across a range of inhibitor concentrations.
The following table summarizes the in vitro potency of representative GlyT1 inhibitor analogues:
| Compound | Assay System | IC50 (nM) |
| Iclepertin (BI 425809) | Rat Primary Neurons | 5.2 |
| Iclepertin (BI 425809) | Human SK-N-MC Cells | 5.0 |
This table presents IC50 values for analogues of this compound, demonstrating their potent inhibition of the GlyT1 transporter in different cell-based assay systems.
In Vivo Studies in Animal Models
Following promising in vitro results, the evaluation of this compound and its analogues progresses to in vivo studies using animal models. These studies are critical for assessing the efficacy of the compounds in a complex physiological system and for identifying potential therapeutic applications.
Analogues of this compound, particularly GlyT1 inhibitors, have been extensively studied in animal models of schizophrenia. The rationale for this stems from the hypothesis that enhancing N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels can alleviate the cognitive and negative symptoms of schizophrenia. nih.gov
In rodent models, GlyT1 inhibitors have demonstrated efficacy in reversing cognitive deficits induced by NMDA receptor antagonists like phencyclidine (PCP) or MK-801. nih.gov For example, the GlyT1 inhibitor TASP0315003 was shown to significantly improve cognitive performance in the object recognition test in rats with MK-801-induced deficits. nih.gov Furthermore, these compounds have shown positive effects in models of negative symptoms, such as the PCP-induced social interaction deficit in mice. nih.gov
While the primary focus has been on schizophrenia, the structural motif of N-acylglycines is also found in compounds with anti-inflammatory properties. Analogues have been investigated in models of inflammation, such as the carrageenan-induced paw edema model in rats. In these studies, the anti-inflammatory activity is assessed by measuring the reduction in paw swelling.
The table below provides a summary of the in vivo efficacy of a representative GlyT1 inhibitor analogue in a schizophrenia model:
| Compound | Animal Model | Disease Model | Efficacy Outcome |
| TASP0315003 | Rat | MK-801-induced cognitive deficit | Significant improvement in object recognition |
| TASP0315003 | Mouse | PCP-induced social interaction deficit | Reversal of social withdrawal |
This table highlights the efficacy of a GlyT1 inhibitor analogue in established animal models relevant to the cognitive and negative symptoms of schizophrenia.
Pharmacodynamic (PD) markers are essential for demonstrating that a drug is engaging its target in vivo and producing the desired physiological effect. For GlyT1 inhibitors, a key PD marker is the measurement of glycine levels in the cerebrospinal fluid (CSF).
Studies with the GlyT1 inhibitor iclepertin have shown a dose-dependent increase in CSF glycine levels in healthy volunteers. nih.gov This increase in CSF glycine serves as direct evidence of target engagement in the central nervous system, confirming that the inhibitor is effectively blocking the reuptake of glycine and thereby increasing its synaptic availability. nih.gov This type of translational data is crucial for bridging the gap between preclinical findings and clinical development, helping to inform dose selection for human trials.
Future Directions and Research Gaps
Exploration of Novel Biological Targets for Trifluoromethylated N-Acyl Glycines
The biological activity of N-acyl glycines is diverse, with known interactions with several key proteins. nih.govmdpi.com Future research should aim to broaden this understanding, particularly for trifluoromethylated derivatives which may exhibit unique target affinities and pharmacological profiles.
N-acyl glycines are known to interact with a variety of receptors and transporters. nih.gov For instance, N-arachidonoyl glycine (B1666218) has been shown to interact with G protein-coupled receptors (GPCRs) and modulate ion channels. researchgate.net Furthermore, this class of compounds can inhibit glycine transporters, such as GlyT1 and GlyT2, which are crucial for regulating glycine levels in the central nervous system. researchgate.netnih.gov
The introduction of a trifluoromethyl group can significantly alter a molecule's properties, suggesting that N-[4-(Trifluoromethyl)benzoyl]glycine could interact with a wider range of biological targets than its non-fluorinated counterparts. A significant research gap exists in systematically screening this compound against a broad array of receptors, enzymes, and transporters. High-throughput screening campaigns and chemoproteomics approaches could uncover entirely new mechanisms of action.
Identified targets for some N-acyl glycines include fatty acid amide hydrolase (FAAH), which is involved in their degradation. nih.gov The exploration of how the trifluoromethyl group on this compound affects its interaction with FAAH and other metabolic enzymes is a critical area for future investigation. This could reveal pathways to enhance the compound's stability and duration of action.
| Potential Target Class | Specific Examples | Rationale for Exploration |
| Transporters | Glycine Transporters (GlyT1, GlyT2), GABA Transporters (GATs) | N-acyl glycines are known to inhibit GlyTs. Trifluoromethylation may alter selectivity and potency. |
| GPCRs | Cannabinoid Receptors (CB1, CB2), Orphan GPCRs | Structural similarities to endocannabinoids suggest potential interactions. nih.gov |
| Ion Channels | TRP Channels, Voltage-gated Calcium Channels | Endogenous N-acyl amides modulate various ion channels. wikipedia.org |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenases (COX-1, COX-2) | Understanding metabolic stability and potential anti-inflammatory pathways. |
Development of Advanced Delivery Systems
A key challenge in translating promising compounds into effective therapies is ensuring they reach their intended target in the body at the right concentration. The physicochemical properties of this compound will dictate the need for advanced delivery systems to optimize its therapeutic potential.
Future research should focus on formulating this compound within various nanocarriers to improve its solubility, stability, and pharmacokinetic profile.
Potential Advanced Delivery Systems:
Lipid-based Nanoparticles: Including liposomes and solid lipid nanoparticles (SLNs), which can encapsulate hydrophobic compounds and facilitate their transport across biological membranes.
Polymeric Micelles: These are self-assembling nanostructures that can solubilize poorly water-soluble drugs and offer controlled release.
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the oral bioavailability of lipophilic drugs by forming fine emulsions in the gastrointestinal tract. google.com
The development of targeted delivery systems represents a significant step forward. By functionalizing nanoparticles with ligands that bind to specific cell surface receptors, it may be possible to direct this compound to diseased tissues, thereby enhancing efficacy and reducing potential off-target effects. Research into N-acylated alpha-amino acids has already shown their potential as oral delivery agents for proteins, suggesting a promising avenue for small molecules as well. acs.org
Integration of Artificial Intelligence and Machine Learning in Drug Design for this Class of Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development process. frontiersin.org These technologies can accelerate the identification of promising drug candidates and optimize their properties with greater speed and precision than traditional methods. drugtargetreview.com
Applications of AI/ML in the Development of Trifluoromethylated N-Acyl Glycines:
| Application Area | Specific AI/ML Technique | Potential Impact |
| Target Identification | Deep Learning, Network Analysis | Predict novel protein targets based on compound structure and existing biological data. |
| Virtual Screening | Machine Learning Models (e.g., SVM, Random Forest) | Screen vast virtual libraries of compounds to identify new analogues with high predicted activity. |
| Lead Optimization | Generative Models (e.g., GANs, VAEs) | Design novel molecules with optimized potency, selectivity, and pharmacokinetic properties. |
| ADMET Prediction | QSAR, Deep Neural Networks | Predict absorption, distribution, metabolism, excretion, and toxicity profiles early in development. |
By leveraging these computational tools, researchers can rapidly explore the vast chemical space around the this compound scaffold. This will enable the rational design of next-generation compounds with improved therapeutic profiles, potentially reducing the time and cost associated with drug development.
Investigation of Long-Term Effects and Potential for Repurposing
Understanding the long-term consequences of administering any new therapeutic agent is paramount. For compounds like this compound that may act on the central nervous system, particularly if they inhibit glycine transporters, long-term studies are essential.
Drug repurposing, or finding new uses for existing compounds, is an efficient strategy for expanding therapeutic options. Given that glycine transporter inhibitors are being investigated for a range of conditions including neuropathic pain and other CNS disorders, there is considerable scope for exploring alternative applications for this compound. nih.govpatsnap.com
Potential Areas for Repurposing:
Neurological Disorders: Beyond pain, enhanced glycinergic signaling could be beneficial in conditions like spasticity or epilepsy. patsnap.com
Metabolic Diseases: Certain N-acyl amino acids have been shown to influence energy expenditure and glucose homeostasis, suggesting a potential role in metabolic disorders. wikipedia.org
Opioid Tolerance: GlyT1 inhibitors may have a role in reducing the development of tolerance to opioid analgesics. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-(Trifluoromethyl)benzoyl]glycine, and how can reaction yields be optimized?
- Methodology : Acylation of glycine with 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) under Schotten-Baumann conditions is a common approach. Optimization involves pH control (~8–10) using sodium bicarbonate and low-temperature stirring (0–5°C) to minimize hydrolysis of the acyl chloride . Purification via recrystallization (e.g., ethanol/water mixtures) improves yield. Monitoring by TLC or HPLC ensures reaction completion.
- Key Challenges : Competing side reactions (e.g., glycine dimerization) require stoichiometric precision.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- LC-MS : Confirm molecular weight (e.g., m/z 248.16 for C₉H₇F₃N₂O₃) and detect impurities .
- ¹H/¹³C NMR : Verify absence of unreacted glycine (δ ~3.5 ppm for CH₂) and presence of aromatic protons (δ ~7.5–8.5 ppm) from the benzoyl group .
- FT-IR : Confirm carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) .
Q. What stability considerations are critical for storing this compound?
- Stability Profile : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the amide bond. Accelerated stability studies (40°C/75% RH for 1 month) can assess degradation pathways (e.g., trifluoromethyl group cleavage) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Screening Methods :
- Enzyme Inhibition : Test against proteases (e.g., neutrophil elastase) using fluorogenic substrates, referencing structurally similar inhibitors like Sivelestat (CAS 127373-66-4) .
- Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Approach : Use molecular docking (AutoDock/Vina) to predict binding affinities to targets like elastase (PDB: 1H1B). Substituent effects (e.g., pyrimidinyl or pyridinyl analogs in –8) can be modeled to optimize steric/electronic interactions .
- Validation : Synthesize top candidates (e.g., N-[4-Trifluoromethyl-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]glycine) and correlate docking scores with experimental IC₅₀ values .
Q. What metabolic pathways are anticipated for this compound, and how can metabolites be identified?
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Compare fragmentation patterns to known metabolites (e.g., TFNG, a flonicamid metabolite; CAS 207502-65-6) .
- Key Pathways : Hydrolysis of the amide bond (yielding glycine and 4-(trifluoromethyl)benzoic acid) or oxidative defluorination .
Q. How do structural modifications (e.g., halogenation or heterocyclic substitution) impact physicochemical properties?
- Case Study : Replace the benzoyl group with pyrimidinyl () or pyridinyl ( ) moieties. LogP calculations (ChemAxon) predict changes in lipophilicity.
- Experimental Data : Pyridinyl analogs (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) show increased solubility in polar solvents (DMSO/aqueous buffers) .
Q. How can discrepancies in reported toxicity data be resolved for this compound?
- Strategies :
- Cross-validate acute toxicity (e.g., LD₅₀ in zebrafish) with independent labs.
- Perform PBT (Persistence, Bioaccumulation, Toxicity) assessments if lacking (as noted in ) using OECD 307 guidelines for soil mobility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
